![molecular formula C12H20N2O B503760 [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine CAS No. 827328-29-0](/img/structure/B503760.png)

[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine” is a chemical compound with the CAS Number: 827328-29-0 . It has a molecular weight of 208.3 . The IUPAC name for this compound is N1- (3-methoxybenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . It is a liquid at room temperature .

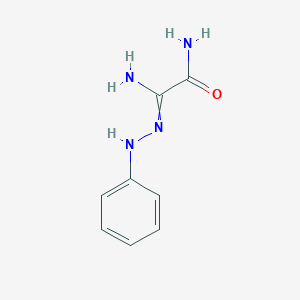

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O/c1-14(2)8-7-13-10-11-5-4-6-12(9-11)15-3/h4-6,9,13H,7-8,10H2,1-3H3 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 208.3 .Scientific Research Applications

Polymer Solar Cells

[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine derivatives, such as the amine-based fullerene [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), have been successfully applied as acceptors and cathode interfacial materials in polymer solar cells. These materials have demonstrated the potential to increase electron mobility, contributing to the development of more efficient solar energy harvesting technologies. A study highlighted the application of PCBDAN in polymer solar cells, where it facilitated a moderate power conversion efficiency and demonstrated the feasibility of using amine-based fullerene as both the acceptor and cathode interfacial material, potentially simplifying the device fabrication process (Lv et al., 2014).

Smart Materials

The chemical versatility of this compound allows for its incorporation into smart materials, such as responsive polymers. For instance, diblock copolymers featuring 2-(Dimethylamino)ethyl methacrylate residues have been synthesized for applications requiring reversible pH-, salt-, and temperature-induced micellization in aqueous media. These materials exhibit significant potential for bio-separation and biotechnology applications, highlighting the role of this compound structures in the development of advanced materials with tunable properties (Bütün et al., 2001).

Synthetic Organic Chemistry

The compound and its derivatives have been utilized in the synthesis of complex organic molecules. For example, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, a derivative, was used as a precursor for the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, showcasing its utility in generating heterocyclic compounds with potential biological activities (Zupančič et al., 2009).

Drug Synthesis Intermediates

In the pharmaceutical industry, derivatives of this compound serve as crucial intermediates. An example includes the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291), illustrating the compound's relevance in drug discovery and development processes (Zhao et al., 2017).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H314 and H335 indicate that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

It’s known that the presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This could potentially be a similar mechanism for this compound.

Biochemical Pathways

Similar compounds have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as poly(2-(dimethylamino)ethyl methacrylate) (pdmaema), have been synthesized and used in drug delivery systems . These compounds have been found to form nanosized micelles in aqueous media, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Similar compounds, such as pdmaema, have been found to be responsive to changes in ph and temperature . This suggests that the action of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine could potentially be influenced by environmental factors such as pH and temperature.

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-14(2)8-7-13-10-11-5-4-6-12(9-11)15-3/h4-6,9,13H,7-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQLSZFTTPDIRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzyloxy)-5-chlorobenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B503683.png)

![N-(2-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503687.png)

![N-(3-ethoxy-4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503689.png)

![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B503690.png)

![N-tert-butyl-2-{2-methoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503691.png)

![2-(2-Bromo-6-methoxy-4-{[(pyridin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503692.png)

![N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B503695.png)

![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503696.png)

![N-tert-butyl-2-{4-[(cyclopropylamino)methyl]phenoxy}acetamide](/img/structure/B503697.png)